

# N-Isobutyryl-D-cysteine: A Technical Guide to Safety and Handling

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## Compound of Interest

Compound Name: *N-Isobutyryl-D-cysteine*

Cat. No.: B054363

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**N-Isobutyryl-D-cysteine** is a biochemical reagent utilized in various research applications.<sup>[1]</sup>  
<sup>[2]</sup> This guide provides a comprehensive overview of its safety and handling precautions, compiled from available safety data sheets and related toxicological studies, to ensure its proper use in a laboratory setting.

## Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **N-Isobutyryl-D-cysteine** does not meet the criteria for classification as a hazardous substance.<sup>[3]</sup> Consequently, labeling is not required.<sup>[3]</sup>

Key Safety Classifications:

- Acute Toxicity: Shall not be classified as acutely toxic.<sup>[3]</sup>
- Skin Corrosion/Irritation: Shall not be classified as corrosive/irritant to skin.<sup>[3]</sup>
- Eye Damage/Irritation: Shall not be classified as seriously damaging to the eye or eye irritant.<sup>[3]</sup>
- Sensitization: Shall not be classified as a respiratory or skin sensitizer.<sup>[3]</sup>
- Germ Cell Mutagenicity: Shall not be classified as germ cell mutagenic.<sup>[3]</sup>

- Carcinogenicity: Shall not be classified as carcinogenic.[3]
- Reproductive Toxicity: Shall not be classified as a reproductive toxicant.[3]
- Specific Target Organ Toxicity (Single and Repeated Exposure): Shall not be classified as a specific target organ toxicant.[3]
- Aspiration Hazard: Shall not be classified as presenting an aspiration hazard.[3]
- PBT and vPvB Assessment: The substance is not considered to be Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB).[3]
- Endocrine Disrupting Properties: Does not contain an endocrine disruptor at a concentration of  $\geq 0.1\%$ . [3]

## Toxicological Data

Direct quantitative toxicity data for **N-Isobutyryl-D-cysteine**, such as LD50 values, are not readily available, as symptoms and effects of exposure are not known to date.[3] However, a toxicological study on the related compound, D-cysteine, provides valuable insight.

Compound	Species	Dosing Route	Duration	NOAEL	Key Findings at Higher Doses
D-cysteine	Rat (male)	Gavage	28 days	500 mg/kg/day	Anemia, renal injuries, sperm granuloma, focal erosion in stomach mucosa, salivation. One death occurred at 2,000 mg/kg/day due to renal failure.[4][5]

## Experimental Protocols

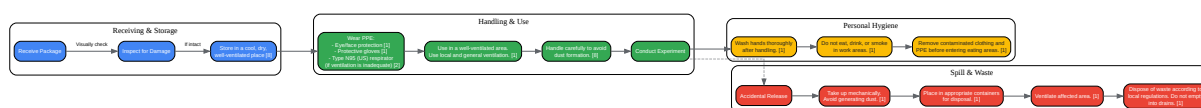
### Repeated-Dose Toxicity Study of D-cysteine in Rats[4][5]

A 4-week repeated-dose toxicity study was conducted to evaluate the potential toxicity of D-cysteine.

- Test Animals: Three groups of 6 male rats each.
- Administration: D-cysteine was administered once daily by gavage.
- Dosage Levels: 500, 1,000, or 2,000 mg/kg/day.
- Duration: 28 consecutive days.
- Control Group: Administered a 0.5% methylcellulose vehicle solution.
- Observations: Toxicological observations were recorded throughout the study.

# Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling **N-Isobutyryl-D-cysteine**, from receipt to disposal, is crucial for maintaining a safe laboratory environment.



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## References

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